molecular formula C27H27N3O B2642588 6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612041-45-9

6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2642588
CAS No.: 612041-45-9
M. Wt: 409.533
InChI Key: JFGFOYYSOIBPLG-UHFFFAOYSA-N
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Description

6-(2-(Isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a synthetic heterocyclic compound belonging to the indoloquinoxaline family. Its core structure consists of an indole fused to a quinoxaline moiety, with a 9-methyl group and a 6-(2-(isopentyloxy)benzyl) substituent. The isopentyloxy (3-methylbutoxy) group introduces steric bulk and lipophilicity, which may enhance membrane permeability and influence interactions with biological targets like DNA or enzymes.

Properties

IUPAC Name

9-methyl-6-[[2-(3-methylbutoxy)phenyl]methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c1-18(2)14-15-31-25-11-7-4-8-20(25)17-30-24-13-12-19(3)16-21(24)26-27(30)29-23-10-6-5-9-22(23)28-26/h4-13,16,18H,14-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGFOYYSOIBPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step procedures. One common approach is the condensation of isatin with o-phenylenediamine, followed by further functionalization. For instance, the reaction of isatin with o-phenylenediamine in the presence of Brønsted acids like acetic or hydrochloric acid can yield the desired indoloquinoxaline framework . Additionally, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed to introduce various substituents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Green chemistry approaches, such as using water as a reaction medium and employing microwave irradiation, have been explored to enhance the efficiency and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indoloquinoxaline framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the indoloquinoxaline scaffold .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the catalytic domain of kinases, thereby inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, leading to antitumor effects . The compound’s structure allows it to interact with various biological targets, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Comparison with Similar Indoloquinoxaline Derivatives

Structural and Electronic Comparisons

The 6-position substituent significantly impacts electronic and steric properties:

Compound Name 6-Substituent Key Properties References
Target Compound 2-(Isopentyloxy)benzyl High lipophilicity; moderate electron-donating effect from ether oxygen. N/A
6-(4-Methoxybenzyl)-6H-indolo[2,3-b]quinoxaline (11o) 4-Methoxybenzyl Electron-donating methoxy group stabilizes HOMO; lower band gap (-4.2 eV).
6-Pentyl-6H-indolo[2,3-b]quinoxaline (11k) n-Pentyl Linear alkyl chain enhances hydrophobicity; minimal electronic effects.
6-Cyclohexyl-6H-indolo[2,3-b]quinoxaline (11t) Cyclohexyl Bulky substituent reduces solubility; potential steric hindrance in binding.
6-(4-(Methylthio)phenyl)-6H-indolo[2,3-b]quinoxaline (11g) 4-Methylthiophenyl Thioether group offers polarizability; prone to oxidation.

Key Observations :

  • Electronic Effects : Methoxy and methylthio groups (e.g., 11o, 11g) enhance electron density, lowering band gaps and improving charge transport properties . The target compound’s isopentyloxy group contributes less to electronic modulation but increases lipophilicity.

Yield Comparison :

  • 6-Substituted analogs typically achieve 70–95% yields (e.g., 94% for 11g, 93% for 11k) . The target compound’s bulkier substituent may slightly reduce yield due to steric challenges.
Physicochemical and Spectral Properties
  • Solubility : The isopentyloxybenzyl group increases hydrophobicity, likely reducing aqueous solubility compared to methoxy or methylthio analogs.
  • Melting Point : Analogs with bulky groups (e.g., 11t: cyclohexyl) have lower melting points due to disrupted crystal packing. The target compound may follow this trend.
  • Spectral Data : Expected NMR signals include aromatic protons (δ 6.8–8.2 ppm), isopentyloxy methyls (δ 0.9–1.1 ppm), and benzyl methylene (δ 4.5–5.0 ppm), aligning with 6-benzyl analogs .
Stability and Reactivity
  • Chemical Stability : The ether linkage in the isopentyloxy group is stable under acidic/basic conditions, unlike thioethers (e.g., 11g), which oxidize to sulfoxides .
  • Photochemical Properties: Methoxyphenyl-substituted indoloquinoxalines exhibit low band gaps (suitable for optoelectronics). The target compound’s benzyl group may redshift absorption compared to alkyl chains .

Biological Activity

The compound 6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N2OC_{18}H_{22}N_{2}O, with a molecular weight of approximately 290.38 g/mol. The structure includes an indole moiety fused to a quinoxaline ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have demonstrated that indoloquinoxaline derivatives exhibit significant anticancer activity. In vitro assays have shown that This compound can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis induction
MCF-710.0G1 phase arrest

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicate that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that This compound exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was confirmed through ELISA assays.

Case Studies

  • In Vitro Cytotoxicity Assessment
    A study conducted on various cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The results indicated that higher concentrations led to increased cytotoxicity, particularly in cancerous cells compared to normal cells .
  • Mechanistic Insights
    Further investigations using Western blot analysis revealed that treatment with this compound resulted in the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax), solidifying its role as an apoptosis inducer in cancer therapy contexts .

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